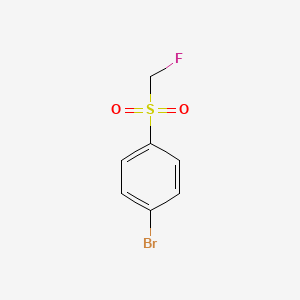

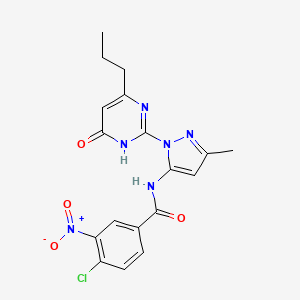

![molecular formula C17H17BrN2O B2476962 1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950353-71-6](/img/structure/B2476962.png)

1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a complex organic molecule. It is a derivative of diazepine, which is a seven-membered heterocyclic compound with two nitrogen atoms . The molecule also contains a bromobenzyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, functionalized dibenzo-[1,4]-diazepin-1-ones were synthesized using the “on-water” concept in the presence of L-proline (organocatalyst; 20 mol%) and under catalyst-free conditions . Another method involves the synthesis of novel furo[2,3-b][1,4]diazepines in two steps from acetylenedicarboxylic acid esters and 4-amino-1-azabutadienes .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a 1,4-diazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . Additionally, it has a bromobenzyl group attached to it .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Benzo[e][1,4]diazepin-3-ones : A study by Geng et al. (2019) describes a novel formal [4 + 2+1] annulation process for synthesizing benzo[e][1,4]diazepin-3-ones, which includes a multicomponent dicyclization and ring-opening sequence, demonstrating potential applications in chemistry and medicine.

Chemical Reactivity and Structure Analysis : Research by Harada et al. (1997) focuses on the synthesis and stereochemical analysis of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, a compound related to 1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, showing insights into its molecular structure and reactivity.

Regioselective Synthesis : A study by Mamedov et al. (2020) discusses the regioselective synthesis of related compounds, offering insights into the chemical synthesis pathways and structural characteristics of benzo[b][1,4]diazepin-2(1H)-one derivatives.

Biological and Pharmacological Research

Cathepsin B Inhibition and Cytotoxicity : Research by Spencer et al. (2009) evaluates the in vitro activity of palladacycle compounds containing 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one as cathepsin B inhibitors, highlighting their potential therapeutic applications in cancer treatment.

Synthesis of Antitumor Agents : The research by Shaabani et al. (2009) provides an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which have structural similarities to compounds with a broad spectrum of biological activities, including antitumor agents.

Affinity Toward CNS Receptors : A study by Pavlovsky et al. (2007) investigates compounds related to this compound for their affinity toward central nervous system benzodiazepine receptors, which can provide insights into potential neurological applications.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species .

Mode of Action

Similar compounds have been shown to exhibit superior antipromastigote activity, which suggests that they may interfere with the life cycle of theLeishmania parasites . Additionally, these compounds have shown inhibition effects against Plasmodium berghei, suggesting potential antimalarial activity .

Biochemical Pathways

Related compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topologic states of DNA during transcription .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific strain of the target organism, the stage of the organism’s life cycle, and the presence of other compounds or drugs .

Propiedades

IUPAC Name |

5-[(4-bromophenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O/c1-12-10-19-15-4-2-3-5-16(15)20(17(12)21)11-13-6-8-14(18)9-7-13/h2-9,12,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMQUJGYLNZYAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

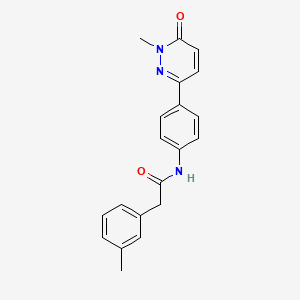

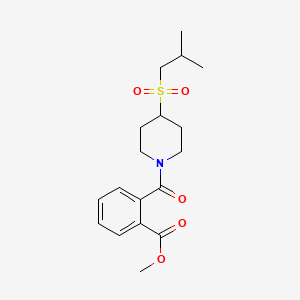

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2476880.png)

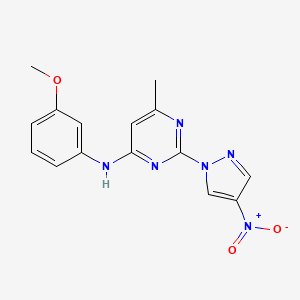

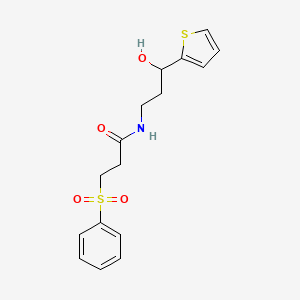

![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)

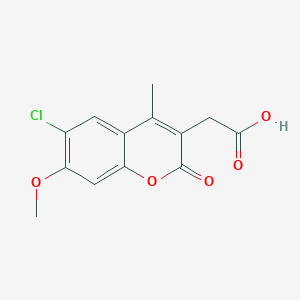

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide](/img/structure/B2476885.png)

![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)

![N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine](/img/structure/B2476893.png)

![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)

![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)